1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one

Organic Field-Effect Transistors Hole Mobility Thienoacene Dimers

Thieno[3,2-b]thiophene (TT) building block with 2-acetyl handle for Fischer indolization to N,S-heterotetracenes. The fully planar TT core eliminates dihedral twisting, enabling superior intramolecular charge transfer and π-π stacking vs. simple thiophenes. Enables OFET materials with hole mobility up to 1.33 cm²/V·s, HOMO <–5.2 eV (air-stable). For OPV, TT-based polymers achieve optical band gaps as low as 1.30 eV. For electrochromics, tunable band gaps down to 0.93 eV. Choose this monomer for next-gen organic electronics where planarity dictates performance. Inquire for bulk.

Molecular Formula C8H6OS2
Molecular Weight 182.26
CAS No. 39131-69-6
Cat. No. B2791477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one
CAS39131-69-6
Molecular FormulaC8H6OS2
Molecular Weight182.26
Structural Identifiers
SMILESCC(=O)C1=CC2=C(S1)C=CS2
InChIInChI=1S/C8H6OS2/c1-5(9)7-4-8-6(11-7)2-3-10-8/h2-4H,1H3
InChIKeyPVDWFFQLTUGTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one (CAS 39131-69-6): Key Physicochemical and Structural Characteristics for Procurement Decisions


1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one (CAS 39131-69-6) is a heterocyclic building block belonging to the thieno[3,2-b]thiophene (TT) family, consisting of a fused, bicyclic, and electron-rich sulfur-containing core with an acetyl substituent at the 2-position [1]. It possesses a molecular formula of C₈H₆OS₂ and a molecular weight of 182.26 g/mol . This compound serves as a key intermediate for synthesizing more complex N,S-heterotetracenes and other fused heterocyclic systems relevant to organic electronics and materials science [2].

Why 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one Cannot Be Directly Substituted by Simpler Thiophene or Thienothiophene Analogs


In procurement for organic electronics and materials synthesis, generic substitution of 1-{thieno[3,2-b]thiophen-2-yl}ethan-1-one with other thiophene derivatives fails due to critical differences in electronic structure and molecular planarity that directly impact device performance. Specifically, the thieno[3,2-b]thiophene (TT) core offers a fully planar, π-conjugated system that enhances intramolecular charge transfer and intermolecular π-π stacking compared to simple thiophene rings, which are prone to dihedral twisting and reduced conjugation [1]. This translates into quantifiable differences in HOMO energy levels, optical band gaps, and charge carrier mobilities [2]. Furthermore, the 2-acetyl group provides a distinct synthetic handle for further functionalization (e.g., Fischer indolization to form N,S-heterotetracenes), a pathway not available for unsubstituted or differently substituted TT analogs [3]. The following quantitative evidence demonstrates these key performance differentials.

Quantitative Performance Benchmarks for 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one and Its Derivatives Against Key Comparators


Enhanced Hole Mobility in Thieno[3,2-b]thiophene-Based Semiconductors vs. Non-Fused Thiophene Analogs

Derivatives built on the thieno[3,2-b]thiophene (TT) scaffold demonstrate a significant, quantifiable advantage in hole mobility over simpler, non-fused thiophene analogs in organic field-effect transistors (OFETs). A study on thienoacene dimers based on the TT moiety reported an average hole mobility of up to 1.33 cm² V⁻¹ s⁻¹ [1]. In contrast, a separate study on isoindigo derivatives bridged with simple thiophene units (ITTI) showed a hole mobility of only 0.045 cm² V⁻¹ s⁻¹ under comparable annealing conditions [2]. This represents a difference factor of approximately 30-fold.

Organic Field-Effect Transistors Hole Mobility Thienoacene Dimers

Lower HOMO Energy Level and Enhanced Air Stability vs. Analogous Acenes

The thieno[3,2-b]thiophene (TT) core confers a lower HOMO energy level compared to acene analogs with the same number of aromatic rings, leading to improved oxidative stability in ambient conditions. According to literature on TT-based semiconductors, the HOMO energy level is less than –5.2 eV . In comparison, pentacene, a well-known acene semiconductor with five fused rings, has a HOMO energy level of approximately –5.0 eV [1]. This difference of ≥0.2 eV is sufficient to significantly reduce the rate of oxidation by atmospheric oxygen and moisture.

Electronic Structure Air Stability HOMO Energy Level

Superior Planarity and π-Conjugation vs. Simple Thiophene Derivatives

The thieno[3,2-b]thiophene (TT) core is inherently fully planar, as it is formed by two annulated thiophene rings, which enforces a rigid, flat geometry that maximizes π-orbital overlap [1]. In contrast, simple thiophene-based oligomers and polymers (e.g., poly(3-hexylthiophene)) often exhibit significant dihedral angles (torsional twists) between adjacent rings, which disrupt conjugation and reduce charge transport efficiency [2]. For instance, DFT calculations on a TT-containing polymer (PATT) revealed a planar conjugated backbone with a calculated tilting angle of 26° in the solid state, which is a structural feature that promotes efficient intermolecular interactions [3].

Conformational Analysis Intramolecular Charge Transfer Molecular Planarity

Target Application Scenarios for 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one Based on Quantified Performance Advantages


Synthesis of N,S-Heterotetracenes for High-Mobility Organic Semiconductors

The 2-acetyl group on 1-{thieno[3,2-b]thiophen-2-yl}ethan-1-one serves as a direct precursor for Fischer indolization reactions with arylhydrazines, yielding N,S-heterotetracenes [1]. The resulting heterotetracenes, based on the thieno[3,2-b]thiophene core, are expected to inherit the high hole mobility (up to 1.33 cm² V⁻¹ s⁻¹) and enhanced air stability (HOMO < –5.2 eV) demonstrated by TT-based semiconductors [REFS-2, REFS-3]. This synthetic route provides a strategic advantage in developing next-generation OFET materials with superior performance over those derived from non-fused thiophene or acene analogs.

Building Block for Donor-Acceptor (D-A) Conjugated Polymers in Organic Photovoltaics (OPV)

The thieno[3,2-b]thiophene (TT) unit is a well-established electron-rich donor or π-bridge in D-A type conjugated polymers for OPV applications [1]. The fully planar, π-conjugated nature of the TT core, as evidenced by computational and structural studies [2], promotes efficient intramolecular charge transfer and intermolecular packing. When incorporated into polymers, the TT unit can contribute to a reduced optical band gap (e.g., as low as 1.30 eV in certain polymer systems ), which is essential for harvesting a broader range of the solar spectrum. 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one can be a key monomer precursor for synthesizing such high-performance polymers.

Precursor for Electrochromic Materials with Tunable Optical Properties

Polymers derived from thieno[3,2-b]thiophene (TT) building blocks exhibit promising electrochromic properties with tunable optical band gaps. For example, spectroelectrochemical analysis of a TT-containing polymer (PBSeTT) revealed a low band gap of 0.93 eV, indicating strong absorption in the near-infrared region upon electrochemical doping [1]. This is in contrast to polymers based on simpler thiophene derivatives, which may exhibit higher band gaps (e.g., 2.0 eV for P1 in a comparative study [2]). The acetyl group on 1-{thieno[3,2-b]thiophen-2-yl}ethan-1-one provides a versatile site for further functionalization to tune these electrochromic properties, making it a valuable starting material for smart window and display technologies.

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